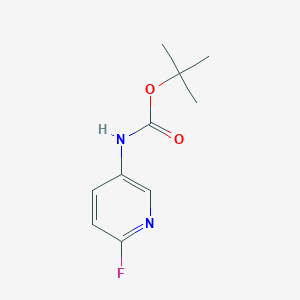

Tert-butyl (6-fluoropyridin-3-yl)carbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-fluoropyridin-3-yl)carbamate typically involves the reaction of 6-fluoropyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions remain similar, with careful control of temperature and atmosphere to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Tert-butyl (6-fluoropyridin-3-yl)carbamate can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the pyridine ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 6-fluoropyridin-3-amine and tert-butanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Major Products:

Substitution Reactions: Depending on the nucleophile, products can include various substituted pyridines.

Hydrolysis: The primary products are 6-fluoropyridin-3-amine and tert-butanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (6-fluoropyridin-3-yl)carbamate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its applications in medicinal chemistry are primarily focused on:

- Drug Development : The compound is used in the synthesis of drugs targeting neurological disorders and other diseases. For instance, it has been implicated in the development of inhibitors for specific enzymes or receptors involved in disease pathways.

- Radiolabeling for Imaging : The fluorine atom in the compound allows for radiolabeling, which is essential for positron emission tomography (PET) imaging. This technique is vital for studying tumor biology and drug efficacy in vivo .

Case Study: MDM2 Inhibitor RG7388

A study investigated the feasibility of using fluorinated derivatives of this compound as radiotracers for imaging MDM2 expression in tumors. The results showed high uptake and specificity in various cancer cell lines, demonstrating the compound's potential in cancer diagnostics .

Biological Studies

The compound functions as a probe in biological assays, aiding researchers in studying enzyme activity and protein interactions. Its structure allows it to interact with biological targets effectively, which can lead to insights into cellular mechanisms and disease progression.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes linked to disease pathways. Understanding these interactions can facilitate the development of targeted therapies .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.

Synthetic Methods

The synthesis of this compound typically involves the reaction of 6-fluoropyridine with tert-butyl chloroformate under basic conditions. This method is adaptable for both laboratory-scale and industrial production, emphasizing efficiency and yield optimization .

| Synthesis Method | Description |

|---|---|

| Laboratory Synthesis | Reaction of 6-fluoropyridine with tert-butyl chloroformate using triethylamine as a base under inert conditions. |

| Industrial Production | Optimized methods using continuous flow reactors and automated purification systems to enhance yield and consistency. |

Mecanismo De Acción

The mechanism of action of tert-butyl (6-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Uniqueness: Tert-butyl (6-fluoropyridin-3-yl)carbamate is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Actividad Biológica

Tert-butyl (6-fluoropyridin-3-yl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13FN2O2

- Molecular Weight : 212.22 g/mol

- Structural Features : Contains a tert-butyl group linked to a carbamate moiety and a 6-fluoropyridine ring. The presence of fluorine enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties against a range of pathogens. Research indicates that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. It has shown efficacy against specific cancer types, although further investigation is required to elucidate the underlying mechanisms.

- Modulation of Drug Transporters : This compound has been identified as a potential modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug absorption and resistance. By influencing these transport mechanisms, it may enhance the bioavailability of co-administered therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds that also contain pyridine or carbamate functionalities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl ((6-fluoropyridin-3-yl)methyl)carbamate | C11H15FN2O2 | Contains an additional methyl group |

| Tert-butyl (6-chloro-4-fluoropyridin-3-yl)carbamate | C10H12ClFN2O2 | Contains chlorine instead of fluorine |

| Tert-butyl N-[(2-bromo-6-fluoropyridin-3-yl)methyl]carbamate | C11H14BrFN2O2 | Features a bromo substituent |

This table highlights the unique combination of functional groups in this compound, which may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for antibiotic development.

- Cytotoxicity in Cancer Cells : A study involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound was particularly effective against breast cancer cells, suggesting its relevance in cancer therapeutics.

- Transporter Interaction Studies : Research assessing the impact of this compound on ABC transporters revealed that it can significantly enhance the uptake of certain chemotherapeutic agents in cellular models, potentially overcoming drug resistance mechanisms .

Propiedades

IUPAC Name |

tert-butyl N-(6-fluoropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGNEIOGSGKPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452602 | |

| Record name | tert-Butyl (6-fluoropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-41-9 | |

| Record name | tert-Butyl (6-fluoropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.